3-(2-Fluorophenyl)-1,1,1-trifluoro-2-propanone
Description
3-(2-Fluorophenyl)-1,1,1-trifluoro-2-propanone is a fluorinated ketone derivative characterized by a trifluoromethyl group at the 1-position and a 2-fluorophenyl substituent at the 3-position. This compound belongs to a broader class of 1,1,1-trifluoro-2-propanone analogs, which are notable for their electron-withdrawing trifluoromethyl group and aromatic substituents that influence reactivity, stability, and biological activity.
Properties
IUPAC Name |
1,1,1-trifluoro-3-(2-fluorophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c10-7-4-2-1-3-6(7)5-8(14)9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMJRNYPSGRNRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645241 | |
| Record name | 1,1,1-Trifluoro-3-(2-fluorophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-53-6 | |
| Record name | 1,1,1-Trifluoro-3-(2-fluorophenyl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trifluoro-3-(2-fluorophenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1,1,1-trifluoro-2-propanone typically involves the reaction of 2-fluorobenzaldehyde with trifluoroacetone under acidic or basic conditions. The reaction can be catalyzed by various reagents, including Lewis acids or bases, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. The use of advanced purification techniques, such as distillation or chromatography, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-1,1,1-trifluoro-2-propanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-(2-Fluorophenyl)-1,1,1-trifluoro-2-propanone has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-1,1,1-trifluoro-2-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups contribute to its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with Aromatic Substituents
Compounds sharing the 1,1,1-trifluoro-2-propanone core but differing in aromatic substituents exhibit distinct physicochemical and functional properties. Key examples include:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., benzothiazolyl) increase thermal stability compared to alkyl-substituted derivatives .
- Pharmaceutical Relevance: Fluorophenyl derivatives (e.g., 1-(3-fluorophenyl)-2-propanone analogs) are linked to bioactive molecules, including antidepressants and stimulants .
Thioether-Substituted Analogs
Thioether derivatives of 1,1,1-trifluoro-2-propanone demonstrate unique reactivity and inhibitory properties:
Key Observations :
- Biological Activity : Thioether derivatives like OTFP are potent enzyme inhibitors due to their electrophilic trifluoroketone moiety .
- Halogen Effects : Bromine substituents improve stability over chlorine in pesticide-related applications .
Physicochemical Property Comparison
Biological Activity
3-(2-Fluorophenyl)-1,1,1-trifluoro-2-propanone is an organofluorine compound notable for its trifluoromethyl group and its potential applications in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 224.17 g/mol. The presence of the trifluoromethyl group significantly influences its chemical behavior, enhancing lipophilicity and membrane permeability, which are critical for biological interactions.
The mechanism of action for this compound involves several pathways:
- Interaction with Biological Membranes : The trifluoromethyl group increases the compound's ability to permeate lipid membranes, facilitating its interaction with cellular targets.
- Receptor Binding : The compound exhibits binding affinity to various receptors due to its structural characteristics. This binding can modulate receptor activity, influencing physiological responses.
- Enzymatic Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes, although detailed mechanisms require further exploration.
Neuroprotective Effects
Research has indicated that trifluoromethyl ketones exhibit neuroprotective properties. In a study involving cerebellar granule neurons, compounds similar to this compound demonstrated inhibition of low K-induced apoptosis. This suggests potential applications in neurodegenerative disease models .
Study 1: Neuroprotection in Cerebellar Neurons
A study published in Neuroscience Letters examined the effects of trifluoromethyl ketones on cerebellar granule neurons. The findings revealed that these compounds could reduce apoptosis induced by potassium deprivation. The study highlighted the potential for developing neuroprotective therapies targeting similar pathways .
Study 2: Anticancer Properties
Research into fluorinated compounds has consistently shown enhanced activity against various cancer cell lines. For instance, a review on FDA-approved drugs containing trifluoromethyl groups noted improved efficacy against cancer targets due to modifications in molecular structure that enhance binding and metabolic stability .
Comparative Analysis
To better understand the biological activity of this compound relative to other fluorinated compounds, a comparative analysis is presented below:
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| This compound | Membrane permeation; receptor binding | Neuroprotective; potential anticancer |
| 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone | Similar to above | Neuroprotective; cytotoxicity against cancer cells |
| Trifluoroacetone | Enzyme inhibition | Neuroprotective; metabolic effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
